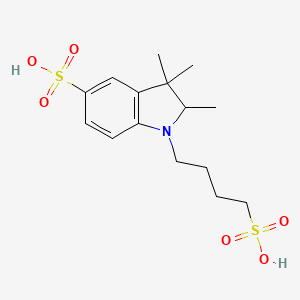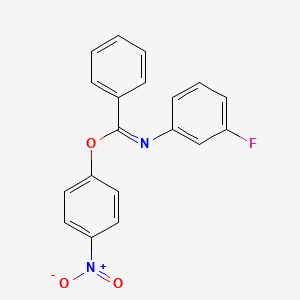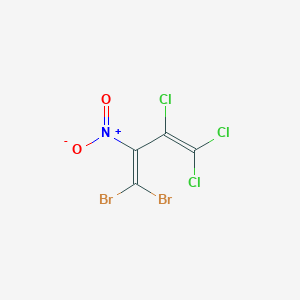![molecular formula C13H14 B14326611 [2-(Cyclopent-1-en-1-yl)ethenyl]benzene CAS No. 109432-85-1](/img/structure/B14326611.png)
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene is an organic compound characterized by a benzene ring substituted with a vinyl group and a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene typically involves the reaction of cyclopentadiene with styrene under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cycloaddition process. The reaction conditions often include moderate temperatures and controlled environments to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent and efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Cyclopent-1-en-1-yl)ethenyl]benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, altering the activity of proteins or other biomolecules. This modulation can lead to various biological effects, depending on the context and target.
Comparison with Similar Compounds
Similar Compounds
Styrene: Similar structure but lacks the cyclopentene ring.
Cyclopentadiene: Contains the cyclopentene ring but lacks the benzene ring.
Vinylbenzene: Similar to styrene but with different substituents.
Uniqueness
[2-(Cyclopent-1-en-1-yl)ethenyl]benzene is unique due to its combination of a benzene ring, a vinyl group, and a cyclopentene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
109432-85-1 |
|---|---|
Molecular Formula |
C13H14 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)ethenylbenzene |
InChI |
InChI=1S/C13H14/c1-2-6-12(7-3-1)10-11-13-8-4-5-9-13/h1-3,6-8,10-11H,4-5,9H2 |
InChI Key |
ISOFHYPEMANUTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


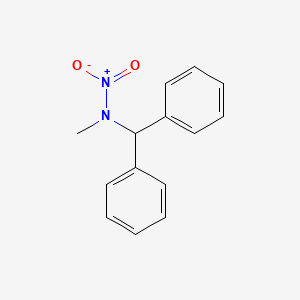
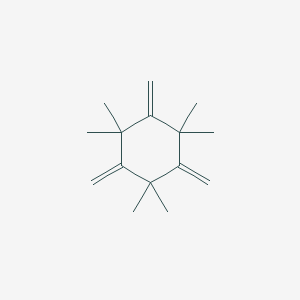
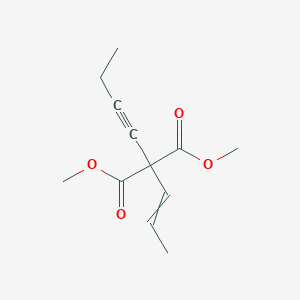
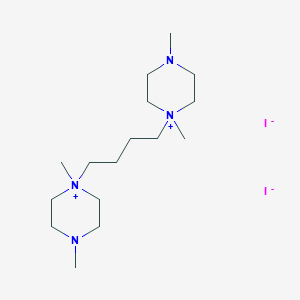
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)
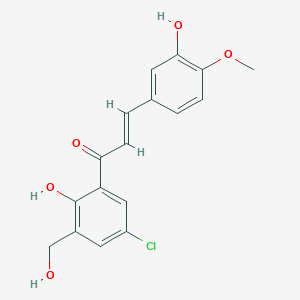


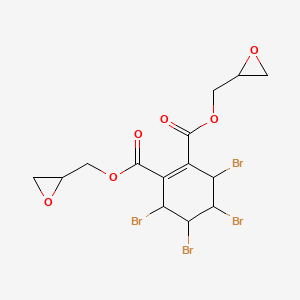
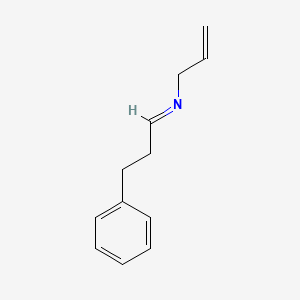
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
